molecular formula C11H7N3O2S B8364335 2-(5-nitro-2-thienyl)-1H-benzimidazole

2-(5-nitro-2-thienyl)-1H-benzimidazole

Cat. No. B8364335
M. Wt: 245.26 g/mol
InChI Key: KIVVOWWBRZSISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-nitro-2-thienyl)-1H-benzimidazole is a useful research compound. Its molecular formula is C11H7N3O2S and its molecular weight is 245.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-nitro-2-thienyl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-nitro-2-thienyl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(5-nitro-2-thienyl)-1H-benzimidazole

Molecular Formula

C11H7N3O2S

Molecular Weight

245.26 g/mol

IUPAC Name

2-(5-nitrothiophen-2-yl)-1H-benzimidazole

InChI

InChI=1S/C11H7N3O2S/c15-14(16)10-6-5-9(17-10)11-12-7-3-1-2-4-8(7)13-11/h1-6H,(H,12,13)

InChI Key

KIVVOWWBRZSISO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(S3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.0 g of 2-(5-nitro-2-thienyl)-1H-benzimidazole-4-carboxylic acid is added into 15 ml of thionyl chloride; and to heat and reflux it for 60 minutes. After end of the reaction, 2-amino-1-p-chlorophenyl-1-propanol (1.1 eq) is dissolved into tetrahydrofuran, and then drop acyl chloride to the above tetrahydrofuran mixture under stirring at the room temperature and then filter inorganic salt, evaporate the solvent to dry, and then isolate the mixture through column chromatography to obtain 2-(5-nitro-2-thienyl)-1H-benzimidazole-4-(N-(1-hydroxymethyl-2-p-nitrophenylhydroxyethyl)amide. The yield is about 92%.
Name
2-(5-nitro-2-thienyl)-1H-benzimidazole-4-carboxylic acid
Quantity
1 g
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reactant
Reaction Step One
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15 mL
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reactant
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[Compound]
Name
acyl chloride
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reactant
Reaction Step Three
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
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